molecular formula C13H13N B183476 N-methylbiphenyl-2-amine CAS No. 14925-09-8

N-methylbiphenyl-2-amine

Cat. No.: B183476
CAS No.: 14925-09-8
M. Wt: 183.25 g/mol
InChI Key: CARILLOXVAEKID-UHFFFAOYSA-N
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Description

N-methylbiphenyl-2-amine, also known as N-methyl-2-phenylaniline, is a chemical compound with the molecular formula C13H13N. It belongs to the biphenylamine family and is characterized by a biphenyl structure with an amine group substituted at the second position and a methyl group attached to the nitrogen atom. This compound is commonly used in scientific research due to its unique chemical properties .

Scientific Research Applications

N-methylbiphenyl-2-amine has a wide range of applications in scientific research:

Safety and Hazards

“N-methylbiphenyl-2-amine” is classified as harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.

Future Directions

While specific future directions for “N-methylbiphenyl-2-amine” are not mentioned in the available resources, it’s worth noting that research in the field of chemistry and pharmacology is always evolving. New methods of synthesis, novel applications, and improved safety measures are potential areas of future exploration .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 183.25 and a molecular formula of C13H13N

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound has a molecular weight of 183.25 and a molecular formula of C13H13N

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylbiphenyl-2-amine can be synthesized through various methods. One common synthetic route involves the reduction of 2-nitrodiphenyl followed by methylation. The reduction step typically uses hydrogen gas in the presence of a palladium catalyst, while the methylation step involves the use of methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors for the reduction step and continuous flow reactors for the methylation step. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methylbiphenyl-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methylbiphenyl-2-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • N-methyl-2-phenylaniline
  • 2-methylaminobiphenyl
  • o-(N-methylamino)biphenyl

Comparison: N-methylbiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARILLOXVAEKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14925-09-8
Record name N-Methylbiphenyl-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 18 g (0.075 mol) of 2-ethoxycarbonylaminobiphenyl in 100 ml of THF is added dropwise to a suspension of 14.2 g (0.373 mol) of lithium aluminum hydride in 300 ml of THF. The mixture is stirred for another 1 hour and then refluxed for 3 hours. Subsequently, while cooling in ice, 28 ml of water are firstly added dropwise and 18 ml of 15% strength aqueous sodium hydroxide are then added. After the precipitate has been separated off, it is washed a number of times with ether. The combined filtrates are dried over sodium sulfate, and the reddish liquid obtained after evaporation of the solvent is fractionated at 0.01 mbar. Bp.: 65–67° C. Yield: 10.64 g=77%.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.